Cas no 214630-02-1 (Boc-D-Arg(Pmc)-OH)

Boc-D-Arg(Pmc)-OH Chemical and Physical Properties
Names and Identifiers
-
- D-Ornithine,N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
- BOC-D-ARG(PMC)-OH
- D-Ornithine,N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy
- Boc-D-Arginine(Pmc)-Oh
- Boc-N-Omega-(2,2,4,6,7-Pentamethylchroman-6-Sulfonyl)-D-Arginine
- N-Alpha-T-Butoxycarbonyl-N-Omega-(2,2,5,7,8-Pentamethylchroman-6-Sulfonyl)-D-Arginine
- 214630-02-1
- MFCD00798617
- (2R)-5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- (E)-N2-(tert-Butoxycarbonyl)-Nw'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)-D-arginine
- Boc-D-Arg(Pmc)-OH
-
- Inchi: InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1
- InChI Key: WVNWVMLZWUTJPA-GOSISDBHSA-N
- SMILES: CC1=C2C(CCC(C)(O2)C)=C(C(S(=O)(NC(NCCC[C@@H](NC(OC(C)(C)C)=O)C(O)=O)=N)=O)=C1C)C
Computed Properties
- Exact Mass: 540.262
- Monoisotopic Mass: 540.26177080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 37
- Rotatable Bond Count: 13
- Complexity: 955
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 178Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.2E-3 g/L) (25 ºC),
- PSA: 155.42
Boc-D-Arg(Pmc)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B015686-1000mg |
Boc-D-Arg(Pmc)-OH |
214630-02-1 | 1g |
$ 570.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286501-1g |
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine, |
214630-02-1 | 1g |
¥1384.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286501A-5g |
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine, |
214630-02-1 | 5g |
¥5558.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286501A-5 g |
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine, |
214630-02-1 | 5g |
¥5,558.00 | 2023-07-11 | ||
TRC | B015686-500mg |
Boc-D-Arg(Pmc)-OH |
214630-02-1 | 500mg |
$ 340.00 | 2022-06-07 | ||
TRC | B015686-2000mg |
Boc-D-Arg(Pmc)-OH |
214630-02-1 | 2g |
$ 905.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286501-1 g |
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine, |
214630-02-1 | 1g |
¥1,384.00 | 2023-07-11 |
Boc-D-Arg(Pmc)-OH Related Literature
-
1. Book reviews
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on Boc-D-Arg(Pmc)-OH
Boc-D-Arg(Pmc)-OH: A Comprehensive Overview
Boc-D-Arg(Pmc)-OH, also known by its CAS number 214630-02-1, is a significant compound in the field of peptide chemistry and biotechnology. This compound is widely recognized for its role in peptide synthesis, particularly in the protection and activation of amino groups during solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino terminus, while the Pmc (9-fluorenylmethyloxycarbonyl) group is used to protect the arginine side chain. This dual protection strategy ensures high efficiency and specificity in peptide bond formation.
Recent advancements in peptide chemistry have highlighted the importance of Boc-D-Arg(Pmc)-OH in various applications. For instance, researchers have explored its use in the synthesis of bioactive peptides, which are crucial for drug discovery and development. The compound's ability to facilitate precise control over peptide assembly has made it indispensable in modern medicinal chemistry. Moreover, its compatibility with orthogonal deprotection strategies has further enhanced its utility in complex peptide constructions.
One of the most notable applications of Boc-D-Arg(Pmc)-OH is in the field of therapeutic peptide design. By incorporating this compound into peptide sequences, scientists can modulate pharmacokinetic properties such as stability, bioavailability, and half-life. For example, studies have demonstrated that peptides synthesized using Boc-D-Arg(Pmc)-OH exhibit improved resistance to enzymatic degradation, making them more suitable for therapeutic purposes.
In addition to its role in peptide synthesis, Boc-D-Arg(Pmc)-OH has found applications in biological research tools. It is commonly used as a substrate in enzymatic assays to study peptidase activity and specificity. This has contributed significantly to our understanding of proteolytic pathways and their implications in diseases such as cancer and neurodegenerative disorders.
The structural integrity of Boc-D-Arg(Pmc)-OH is another area of active research. Scientists are investigating how the stereochemistry and conformational flexibility of this compound influence its reactivity during synthesis. These studies aim to optimize reaction conditions and improve yields, ultimately leading to more efficient manufacturing processes.
Looking ahead, the demand for Boc-D-Arg(Pmc)-OH is expected to grow with the increasing emphasis on personalized medicine and targeted therapies. Its versatility and compatibility with advanced synthetic techniques position it as a key player in the development of next-generation therapeutics.
214630-02-1 (Boc-D-Arg(Pmc)-OH) Related Products
- 2248283-78-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate)
- 1534367-11-7(3-(5-chloro-2-hydroxyphenyl)-2-hydroxypropanoic acid)
- 1495407-71-0(1-Amino-2,4,4-trimethylhexan-3-ol)
- 89992-70-1(Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite)
- 1541338-61-7(4-N-Cyclopropyl-6-N-methylpyrimidine-4,6-diamine)
- 1807266-71-2(Methyl 5-bromo-2-methyl-4-nitrobenzoate)
- 5270-30-4(6-Selenopurine)
- 1040674-67-6(N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide)
- 1125426-17-6(1-[(4-fluorophenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)
- 2248369-28-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate)




